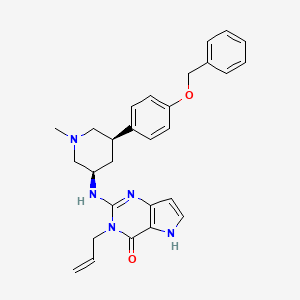

Setdb1-ttd-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H31N5O2 |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1 |

InChI Key |

NBDJDKAXIGWAIM-XZOQPEGZSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Setdb1-ttd-IN-1

This guide provides a detailed overview of the small molecule Setdb1-ttd-IN-1, targeting researchers, scientists, and drug development professionals. It elucidates its mechanism of action, compiles key quantitative data, and outlines the experimental protocols used for its characterization.

Introduction to SETDB1 and this compound

SET domain bifurcated protein 1 (SETDB1) is a crucial histone lysine methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9).[1][2] This epigenetic modification is a hallmark of heterochromatin formation, leading to transcriptional repression and gene silencing.[1][3][4] Structurally, SETDB1 is a large, multi-domain protein featuring a catalytic SET domain and a unique triple or tandem tudor domain (TTD) that recognizes and binds to histone tails with specific post-translational modifications. Due to its role in silencing tumor suppressor genes and its frequent amplification in various cancers, SETDB1 has emerged as a significant target for therapeutic intervention.

This compound, also identified in literature as compound (R,R)-59, is the first potent and selective small-molecule ligand developed to target the SETDB1 tandem tudor domain. It serves as a critical chemical tool for probing the biological functions and disease associations of the SETDB1-TTD.

Core Mechanism of Action

This compound exhibits a dual and somewhat paradoxical mechanism of action. It acts as a competitive inhibitor at its direct target, the tandem tudor domain, while simultaneously functioning as an allosteric activator of the enzyme's catalytic methyltransferase activity towards a non-histone substrate.

2.1 Competitive Inhibition of the Tandem Tudor Domain (TTD)

The primary mechanism involves this compound acting as a potent, selective, and endogenous binder-competitive ligand for the SETDB1-TTD. It directly binds to the aromatic cages within the tudor domains (specifically TD2 and TD3) that are responsible for recognizing and binding methylated lysine residues on histone tails (e.g., H3K9me2/3). By occupying this binding pocket, this compound physically obstructs the TTD's ability to interact with its natural histone substrates. This disruption of the reader function is a key aspect of its inhibitory profile, preventing SETDB1 from localizing correctly on chromatin.

2.2 Allosteric Activation of Methyltransferase Activity

Unexpectedly, despite inhibiting the TTD's binding function, this compound has been shown to increase the methyltransferase activity of full-length SETDB1. This effect is not observed on SETDB1 constructs lacking the TTD, indicating that the ligand's binding to the TTD allosterically modulates the distant catalytic SET domain. Specifically, this compound promotes the SETDB1-mediated methylation of the protein kinase Akt1 at lysine 64 (K64). This suggests a complex intramolecular communication between the TTD and the SET domain, where ligand binding to the former induces a conformational change that enhances the catalytic efficiency of the latter towards certain substrates.

2.3 Downstream Cellular Consequences

The pharmacological modulation of SETDB1 by this compound leads to significant cellular effects:

-

Gene Expression Changes: Treatment of human acute monocytic leukemia (THP-1) cells with this compound resulted in significant expression changes in 72 genes.

-

Viral Mimicry and Immune Response: By inhibiting SETDB1's overall gene silencing function, the compound can lead to the de-repression and upregulation of endogenous retroviruses (ERVs). This accumulation of viral transcripts can trigger a "viral mimicry" response within the cancer cell, stimulating antiviral and interferon signaling pathways that enhance tumor immunogenicity and may increase sensitivity to immune checkpoint blockade therapies.

-

Replication Stress: Inhibition of SETDB1 has been shown to abolish HU-induced H3K9me3 signals at stalled replication forks and sensitize cells to replication stress.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Binding Affinity and Selectivity

| Target/Assay | Parameter | Value | Reference(s) |

|---|---|---|---|

| SETDB1-TTD | Kd | 88 nM | |

| SETDB1-TTD (ITC) | KD | 0.088 ± 0.045 µM | |

| SETDB1-TTD (SPR) | KD | 4.8 ± 1.6 µM | |

| SETDB1-TTD (TR-FRET) | IC50 | 1.7 ± 0.47 µM | |

| Off-Target: 53BP1 | Kd | 4.3 µM | |

| Off-Target: JMJD2A | Kd | 86 µM |

| Other Tudor Domains | Kd | >100 µM (for 14 of 16 tested) | |

Table 2: Enzymatic and Cellular Activity

| Activity Measured | Parameter | Concentration / Value | Cell Line / System | Reference(s) |

|---|---|---|---|---|

| SETDB1 Methyltransferase Activation | EC50 (in vitro) | 19 µM | Radiometric Assay | |

| SETDB1 Methyltransferase Activation | EC50 (cellular) | ~5 µM | Not Specified | |

| SETDB1-FL Activity Increase | Max Activation | Up to 50% | Radiometric Assay | |

| Target Engagement | Protein Stabilization | 2.5 - 40 µM | HEK293T cells |

| Gene Expression | Significant Changes | 2.5 - 40 µM (24h) | THP-1 cells | |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below.

4.1 Radiometric Methyltransferase Assay (for Activity Modulation) This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl methionine (SAM) to a substrate.

-

Reaction Mixture: Prepare a reaction buffer containing 0.5 µM of full-length SETDB1 (SETDB1-FL), 10 µM of a biotinylated Akt1-K64 peptide substrate, and 5 µM of ³H-SAM.

-

Compound Addition: Add varying concentrations of this compound (e.g., 0 to 100 µM) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature to allow for the enzymatic reaction to proceed.

-

Signal Detection: Stop the reaction and capture the biotinylated peptide on a streptavidin-coated plate. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of methylation as a function of inhibitor concentration to determine the EC₅₀ for activation.

4.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for TTD Binding) This assay measures the proximity of two molecules. Inhibition of the protein-peptide interaction by the compound results in a loss of the FRET signal.

-

Reagents:

-

Protein: 6x Histidine-tagged SETDB1 TTD (residues 195-403).

-

Peptide: Biotinylated H3 peptide containing the H3K9me2K14Ac modification (amino acids 1-19).

-

Detection: Terbium-cryptate conjugated anti-His antibody (donor) and streptavidin-d2 (acceptor).

-

-

Assay Preparation: Add reagents to an assay plate to a final concentration of 40 nM protein and 40 nM peptide.

-

Compound Addition: Add this compound in a 10-point, three-fold serial dilution.

-

Incubation: Seal the plate and mix gently on a shaker for 1 minute, followed by incubation to allow binding to reach equilibrium.

-

Signal Reading: Read the plate on a suitable TR-FRET reader, measuring emissions at two wavelengths to calculate the FRET ratio.

-

Data Analysis: Plot the FRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀.

4.3 Surface Plasmon Resonance (SPR) Assay (for Binding Kinetics) SPR is a label-free technique to measure real-time binding interactions and determine kinetic parameters (kₐ, kₔ) and affinity (K₋).

-

Chip Preparation: Immobilize biotinylated SETDB1-TTD onto a streptavidin (SA) sensor chip to an optical density of approximately 5000–6000 response units (RU).

-

Running Buffer: Use a buffer of 20 mM Tris/HCl (pH 7.0), 150 mM NaCl, 0.005% Tween 20 (v/v), and 1% DMSO.

-

Analyte Injection: Prepare a dose-response series of this compound concentrations.

-

Binding Cycle (Multi-cycle kinetics):

-

Flow the compound (analyte) over the immobilized protein for a set time (e.g., 120 seconds) to measure the association phase.

-

Flow the running buffer alone over the chip for a set time (e.g., 300 seconds) to measure the dissociation phase.

-

Regenerate the chip surface between different concentrations if necessary.

-

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

References

Setdb1-ttd-IN-1: A Potent and Selective Ligand for the SETDB1 Tandem Tudor Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain bifurcated 1 (SETDB1) is a histone lysine methyltransferase crucial for regulating gene expression, particularly in silencing tumor suppressor genes. Its aberrant expression is linked to various cancers.[1][2] A key feature of SETDB1 is its tandem tudor domain (TTD), which recognizes specific post-translational modifications on histone H3 tails, namely the simultaneous presence of lysine 9 methylation (H3K9me) and lysine 14 acetylation (H3K14ac).[1][3][4] This recognition is a critical step in recruiting SETDB1 to chromatin and enacting its gene-silencing functions. Setdb1-ttd-IN-1, specifically the (R,R)-59 enantiomer, has emerged as a potent and selective small molecule ligand that competitively binds to the SETDB1-TTD, making it a valuable tool for studying the biological roles of this domain and a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Biochemical and Cellular Activity

This compound is a highly potent and selective ligand for the SETDB1 tandem tudor domain. It acts as a competitive inhibitor, displacing the natural histone H3 ligands. Interestingly, while it inhibits the binding of histone peptides to the TTD, it has been shown to allosterically increase the methyltransferase activity of the SETDB1 enzyme. This dual functionality makes it a unique chemical probe to dissect the complex regulatory mechanisms of SETDB1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Kd | 88 ± 45 nM | Isothermal Titration Calorimetry (ITC) | |

| IC50 | 1.7 ± 0.47 µM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

Table 2: Selectivity Profile of this compound

| Target Tudor Domain | Kd (µM) | Method | Reference |

| SETDB1-TTD | 0.088 | ITC | |

| 53BP1 | 4.3 | ITC | |

| JMJD2A | 86 | ITC | |

| Other Tudor Domains (14 tested) | >100 | ITC |

Table 3: Cellular Activity of this compound

| Cellular Effect | Cell Line | Concentration Range | Observation | Reference |

| SETDB1-TTD Protein Stabilization | HEK293T | 2.5 - 40 µM | Dose-dependent stabilization | |

| Gene Expression Modulation | THP-1 | 2.5 - 40 µM (24h) | Significant alteration of 72 genes | |

| Akt Methylation and Activation | - | - | Promotes SETDB1-mediated methylation and activation of Akt1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound, based on the methodologies described in the primary literature.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the SETDB1 tandem tudor domain.

Materials:

-

Purified recombinant SETDB1-TTD protein (e.g., residues 197-403 of human SETDB1)

-

This compound ((R,R)-59)

-

ITC instrument (e.g., MicroCal iTC200)

-

ITC buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

Procedure:

-

Sample Preparation:

-

Dialyze the purified SETDB1-TTD protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical to ensure no DMSO is present in the final solutions, or that the DMSO concentration is precisely matched between the protein and ligand solutions.

-

Degas both the protein and ligand solutions for 5-10 minutes immediately before the ITC run to prevent bubble formation.

-

-

ITC Experiment:

-

Load the SETDB1-TTD protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 200-500 µM, approximately 10-fold higher than the protein concentration) into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.

-

A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a single-site binding model using the instrument's software (e.g., Origin) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from these values.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the inhibitory activity of this compound on the interaction between the SETDB1-TTD and a biotinylated histone H3 peptide.

Materials:

-

GST-tagged SETDB1-TTD

-

Biotinylated H3 peptide (e.g., Bio-H3K9me2/K14ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

This compound

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume microplates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

Add the assay components to the microplate wells in the following order:

-

This compound or vehicle control.

-

A pre-mixed solution of GST-SETDB1-TTD and the Europium-labeled anti-GST antibody.

-

A pre-mixed solution of the biotinylated H3 peptide and the streptavidin-conjugated acceptor.

-

-

The final concentrations of the assay components should be optimized, but typical concentrations are in the low nanomolar range.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with the SETDB1-TTD in a cellular context by measuring the thermal stabilization of the target protein.

Materials:

-

HEK293T cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-SETDB1 antibody

Procedure:

-

Cell Treatment:

-

Culture HEK293T cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control sample.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the soluble fractions.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against SETDB1, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble SETDB1 protein (relative to the unheated control) against the temperature.

-

The shift in the melting curve in the presence of this compound indicates target engagement and stabilization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SETDB1 and the experimental workflow for characterizing this compound.

Caption: SETDB1-Akt Signaling Pathway Modulation by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a powerful and selective chemical probe for investigating the function of the SETDB1 tandem tudor domain. Its ability to competitively inhibit histone binding while allosterically modulating methyltransferase activity provides a unique tool for decoupling these two functions of SETDB1. The detailed protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their studies of epigenetic regulation, cancer biology, and drug discovery. Further exploration of the downstream consequences of modulating the SETDB1-TTD with this ligand will undoubtedly provide deeper insights into the complex biology of this important enzyme.

References

- 1. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Updating of Biological Functions of Methyltransferase SETDB1 and Its Relevance in Lung Cancer and Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Dual Functionality of Setdb1-ttd-IN-1 (R,R)-59 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setdb1-ttd-IN-1 (R,R)-59, initially developed as a potent and selective inhibitor of the SETDB1 triple tudor domain (TTD), has emerged as a fascinating molecular probe with a dual character. Contrary to its intended design, recent studies have revealed its unexpected function as a positive allosteric modulator of SETDB1's methyltransferase activity. This technical guide provides an in-depth exploration of the function, mechanism of action, and experimental characterization of this compound (R,R)-59, offering a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction to SETDB1: A Key Epigenetic Regulator

SET domain bifurcated 1 (SETDB1) is a crucial histone H3 lysine 9 (H3K9) methyltransferase that plays a pivotal role in gene silencing and the formation of heterochromatin.[1] Its activity is implicated in a wide array of cellular processes, including cell cycle regulation, apoptosis, and differentiation.[2] Dysregulation of SETDB1 has been linked to various cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer, and breast cancer, making it an attractive therapeutic target.[3][4] SETDB1's function extends beyond histone methylation, as it also methylates non-histone proteins, thereby influencing key signaling pathways.[5]

This compound (R,R)-59: From Inhibitor to Activator

This compound (R,R)-59 was rationally designed as a competitive ligand for the triple tudor domain (TTD) of SETDB1, a region responsible for recognizing specific histone modifications. While it potently binds to the TTD, it unexpectedly enhances the catalytic activity of the SET domain. This paradoxical effect has unveiled a novel mechanism of SETDB1 regulation and provides a unique chemical tool to probe its biological functions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (R,R)-59, providing a clear comparison of its binding affinity and activating potential.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | In vitro | |

| Binding Affinity (Kd) | 4.8 ± 1.6 μM | Surface Plasmon Resonance (SPR) | In vitro | |

| Binding Inhibition (IC50) | 1.7 ± 0.47 μM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | In vitro | |

| Activation (EC50) | 19 μM | In vitro methyltransferase assay | In vitro | |

| Cellular Activation (EC50) | ~5 μM | Cell-based Akt1 phosphorylation assay | MDA-MB-231 | |

| Selectivity (Kd) | 4.3 μM (for 53BP1), 86 μM (for JMJD2A) | Not specified | In vitro |

Mechanism of Action: Allosteric Activation

This compound (R,R)-59's primary mechanism of action involves binding to the Tudor domain 2 (TD2) and the interface of TD2-TD3 of the SETDB1 triple tudor domain. This binding event is believed to induce a conformational change that allosterically enhances the catalytic activity of the SET domain. This leads to increased methylation of SETDB1 substrates, most notably the non-histone protein Akt1 at lysine 64 (K64). The methylation of Akt1 at K64 is a known prerequisite for its subsequent phosphorylation at threonine 308 (T308), leading to its full activation and the stimulation of downstream pro-proliferative signaling pathways.

Signaling Pathways Modulated by this compound (R,R)-59

The activation of SETDB1 by (R,R)-59 has significant downstream consequences on cellular signaling. The primary pathway affected is the PI3K/Akt signaling cascade.

Caption: Activation of the SETDB1-Akt signaling pathway by this compound (R,R)-59.

Beyond the Akt pathway, SETDB1 is known to interact with and regulate other critical signaling pathways, including the Wnt/β-catenin and p53 pathways. While the direct effect of (R,R)-59 on these pathways has not been explicitly detailed, its ability to modulate SETDB1 activity suggests potential indirect effects that warrant further investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound (R,R)-59.

In Vitro Methyltransferase Assay

This assay directly measures the enzymatic activity of SETDB1 and the effect of (R,R)-59.

Caption: A generalized workflow for an in vitro methyltransferase assay.

Methodology:

-

A reaction mixture is prepared containing recombinant full-length SETDB1 enzyme, a peptide substrate corresponding to the region of Akt1 containing lysine 64 (amino acids 59-80), and the methyl donor S-adenosyl methionine (SAM), often radiolabeled for detection.

-

This compound (R,R)-59 is added to the reaction at various concentrations.

-

The reaction is incubated to allow for the enzymatic methylation of the peptide substrate.

-

The amount of methylated peptide is quantified, typically through methods that detect the incorporated radiolabel.

-

The data is analyzed to determine the dose-dependent effect of (R,R)-59 on SETDB1 activity and to calculate the EC50 value.

Cellular Target Engagement and Activity Assays

These assays confirm that (R,R)-59 can enter cells and modulate SETDB1 activity, leading to downstream cellular effects.

Caption: Workflow for assessing the cellular effects of (R,R)-59.

Methodology:

-

A suitable cell line, such as the triple-negative breast cancer cell line MDA-MB-231 where SETDB1 is often overexpressed, is cultured.

-

The cells are treated with varying concentrations of this compound (R,R)-59 for a specified period.

-

For target engagement, cellular thermal shift assays (CETSA) can be performed in HEK293T cells to demonstrate direct binding of (R,R)-59 to SETDB1 in a cellular context.

-

To assess downstream activity, cells are lysed, and protein extracts are analyzed by Western blotting using antibodies specific for phosphorylated Akt1 at threonine 308.

-

Cell proliferation can be measured using standard assays (e.g., MTT or cell counting) to determine the functional consequence of Akt1 activation.

Broader Implications for Epigenetic Research and Drug Discovery

The discovery of this compound (R,R)-59's activating function has several important implications:

-

A Novel Tool for Studying SETDB1 Biology: (R,R)-59 provides a unique chemical probe to investigate the consequences of SETDB1 activation, complementing loss-of-function studies using knockdown or knockout approaches.

-

Insights into Allosteric Regulation: The mechanism of (R,R)-59 highlights the potential for allosteric modulation of methyltransferase activity, opening new avenues for drug discovery targeting this enzyme class.

-

Therapeutic Potential: While initially counterintuitive for an oncogene target, the controlled activation of SETDB1 or its specific non-histone methyltransferase activities could have therapeutic applications in other contexts, such as in immune regulation or for specific cancer subtypes where SETDB1 activity is suppressed. SETDB1 is known to play a role in silencing endogenous retroviruses (ERVs), and its modulation could impact anti-tumor immunity.

Conclusion

This compound (R,R)-59 stands as a testament to the serendipitous nature of scientific discovery. Its journey from a designed inhibitor to a functional activator has provided invaluable insights into the intricate regulation of SETDB1. This technical guide has summarized the current understanding of (R,R)-59's function, offering a foundational resource for researchers seeking to utilize this compound to further unravel the complexities of epigenetic regulation and its role in health and disease. Future studies will undoubtedly continue to build upon this knowledge, potentially leading to novel therapeutic strategies targeting the multifaceted activities of SETDB1.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Methyltransferase SETDB1 Promotes the Progression of Colorectal Cancer by Inhibiting the Expression of TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Tandem Tudor Domain of SETDB1: A Critical Reader in Epigenetic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SET Domain Bifurcated 1 (SETDB1) is a crucial histone H3 lysine 9 (H3K9) methyltransferase that plays a pivotal role in establishing and maintaining heterochromatin, leading to transcriptional repression. Its functions are implicated in a wide array of biological processes, including embryonic development, retroelement silencing, and the pathogenesis of various cancers. A key functional component of SETDB1 is its N-terminal tandem tudor domain (TTD), also known as the triple tudor domain (3TD). This unique domain acts as a "reader" of histone modifications, guiding the catalytic activity of SETDB1 to specific genomic loci. This technical guide provides a comprehensive overview of the biological role of the SETDB1 TTD, its binding specificity, and its involvement in key cellular pathways. We also present detailed experimental protocols and quantitative data to facilitate further research and therapeutic development targeting this critical epigenetic regulator.

Structure and Binding Specificity of the SETDB1 Tandem Tudor Domain

The tandem tudor domain of SETDB1 is a highly specialized module that recognizes a unique combination of histone modifications. This dual recognition is a key determinant of SETDB1's recruitment to specific chromatin regions.

Structural Organization

The SETDB1 TTD consists of three consecutive tudor domains. Structural studies have revealed that the binding pocket for the histone tail is formed at the interface of the second and third tudor domains (TD2 and TD3).[1] This composite binding surface allows for the specific recognition of dually modified histone H3 tails.

Ligand Recognition: A Dual-Modification Reader

The TTD of SETDB1 exhibits a remarkable specificity for histone H3 tails that are concurrently methylated at lysine 9 (H3K9me) and acetylated at lysine 14 (H3K14ac).[1][2][3] This dual-modification recognition is a critical aspect of its biological function. The binding affinity is significantly enhanced by the presence of both marks compared to either modification alone.[4]

A key residue in the TTD, Phenylalanine 332 (F332), plays a crucial role in recognizing the acetylated lysine at position 14 through a hydrophobic interaction. Mutation of this residue to Alanine (F332A) dramatically reduces the binding affinity of the TTD for its target histone peptide, highlighting the importance of H3K14ac recognition for SETDB1 recruitment.

Biological Functions of the SETDB1 Tandem Tudor Domain

The ability of the TTD to recognize specific histone marks is central to the diverse biological roles of SETDB1.

Gene Silencing

By binding to H3K9me/K14ac, the TTD recruits SETDB1 to specific genomic loci, where its SET domain catalyzes the trimethylation of H3K9 (H3K9me3). H3K9me3 is a canonical repressive mark that leads to chromatin compaction and transcriptional silencing of target genes. This mechanism is crucial for the regulation of gene expression programs during development and in maintaining cellular identity. For instance, SETDB1 has been shown to repress the expression of genes like Ankrd1 and FOXA2.

Silencing of Endogenous Retroelements

A primary function of SETDB1 is to silence endogenous retroelements (ERVs), thereby maintaining genome stability. The TTD is instrumental in this process by directing SETDB1 to ERVs marked with H3K9me/K14ac. Upon recruitment, SETDB1 deposits H3K9me3, leading to the heterochromatinization and silencing of these mobile genetic elements. Knockout of SETDB1 results in the significant upregulation of various ERV families, such as IAP, ETn, and MLV elements.

Interaction with Other Epigenetic Modifiers

The SETDB1 TTD facilitates a complex interplay with other components of the epigenetic machinery. SETDB1 is known to interact with the DNA methyltransferase 3A (DNMT3A), linking histone methylation with DNA methylation to establish a stable repressive chromatin state. The recruitment of SETDB1 to specific loci can be mediated by various protein complexes, including the KRAB-associated protein 1 (KAP1) complex and the Human Silencing Hub (HUSH) complex.

Quantitative Data

The following tables summarize the quantitative data on the binding affinities of the SETDB1 TTD and the impact of SETDB1 on gene expression.

Table 1: Binding Affinities of SETDB1 Tandem Tudor Domain to Histone H3 Peptides

| Histone Peptide Ligand | SETDB1 TTD Construct | Method | Dissociation Constant (KD) | Reference |

| H3K9me2/K14ac | Wild-type | ITC | 1.8 ± 0.2 µM | |

| H3K9me3/K14ac | Wild-type | ITC | 3.1 ± 0.3 µM | |

| H3K9me3 | Wild-type | ITC | No binding detected | |

| H3K14ac | Wild-type | ITC | Weak binding | |

| H3K9me2/K14ac | F332A mutant | Not specified | Strong reduction in binding | |

| (R,R)-59 (inhibitor) | Wild-type | ITC | 88 ± 45 nM |

Table 2: Changes in Gene and Retroelement Expression upon SETDB1 Disruption

| Gene/Retroelement | Cell Type | Method | Fold Change in Expression | Reference |

| IAPez elements | Mouse Primordial Germ Cells (male) | RNA-seq | 27.5-fold increase | |

| IAPez elements | Mouse Primordial Germ Cells (female) | RNA-seq | 15.5-fold increase | |

| ETn elements | Mouse Primordial Germ Cells (male) | RNA-seq | Higher derepression than females | |

| ERVK10C elements | Mouse Primordial Germ Cells (female) | RNA-seq | Higher derepression than males | |

| MLV, MMTV, VL30 | Mouse pro-B cells | RNA-seq | Significant upregulation | |

| Ankrd1 | C2C12 myoblasts (siRNA knockdown) | RT-qPCR | Upregulation | |

| Interferon-stimulated genes | THP-1 cells (sgRNA knockout) | RNA-seq | Robust activation | |

| FOXA2 | H1299 cells (knockout) | RT-PCR | Upregulation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the SETDB1 tandem tudor domain.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To quantitatively determine the binding affinity (KD) of the SETDB1 TTD to various histone peptides.

Materials:

-

Purified recombinant SETDB1 TTD protein

-

Synthetic histone H3 peptides (e.g., unmodified, H3K9me2/K14ac, H3K9me3/K14ac)

-

ITC instrument (e.g., MicroCal VP-ITC)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

Protocol:

-

Dialyze the purified SETDB1 TTD protein and the synthetic histone peptides against the same ITC buffer overnight at 4°C.

-

Determine the precise concentrations of the protein and peptides using a spectrophotometer or a suitable protein concentration assay.

-

Degas both the protein and peptide solutions for 10-15 minutes immediately before the experiment.

-

Load the SETDB1 TTD solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the histone peptide solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental parameters on the ITC instrument (e.g., temperature at 25°C, stirring speed at 300 rpm, injection volume of 10 µL, spacing between injections of 180 seconds).

-

Perform an initial injection of 1-2 µL to remove any air bubbles and then proceed with a series of 20-30 injections.

-

Analyze the resulting thermogram using the instrument's software to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Chromatin Immunoprecipitation (ChIP) for Target Gene Analysis

Objective: To determine the in vivo association of SETDB1 with specific genomic regions (e.g., promoters of target genes, retroelements).

Materials:

-

Cell culture of interest

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)

-

Anti-SETDB1 antibody (e.g., from a validated commercial source) and control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer (e.g., 1% SDS, 100 mM NaHCO₃)

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target and control regions

Protocol:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Harvest and lyse the cells to release the chromatin.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with the anti-SETDB1 antibody or control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target genes (e.g., ZNF genes) and negative control regions.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To measure the enzymatic activity of SETDB1 and the effect of the TTD on its methyltransferase function.

Materials:

-

Recombinant full-length SETDB1 (wild-type and F332A mutant)

-

Histone H3 peptides or recombinant nucleosomes as substrates

-

S-adenosyl-L-[methyl-³H]-methionine (radioactive SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation counter

Protocol:

-

Set up reaction tubes on ice.

-

To each tube, add the HMT assay buffer, the histone substrate (e.g., 1 µg of H3 peptide), and the recombinant SETDB1 enzyme (e.g., 100 nM).

-

Initiate the reaction by adding radioactive SAM (e.g., 1 µCi).

-

Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by spotting the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with buffer (e.g., 50 mM NaHCO₃ pH 9.0) to remove unincorporated radioactive SAM.

-

Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Compare the activity of wild-type SETDB1 with the F332A mutant to assess the role of the TTD in regulating enzymatic activity.

Co-immunoprecipitation (Co-IP) for Interaction Partner Identification

Objective: To validate the interaction between SETDB1 and its binding partners (e.g., DNMT3A).

Materials:

-

Cells co-expressing tagged versions of SETDB1 and the putative interaction partner (e.g., FLAG-SETDB1 and MYC-DNMT3A)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Anti-FLAG antibody or anti-MYC antibody for immunoprecipitation

-

Control IgG

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells in Co-IP lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) or control IgG for 2-4 hours at 4°C.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using an antibody against the putative interaction partner (e.g., anti-MYC) to detect its presence in the immunoprecipitated complex.

Signaling Pathways and Molecular Interactions

The function of the SETDB1 TTD is integrated into complex signaling pathways that regulate chromatin structure and gene expression.

SETDB1 Recruitment and Gene Silencing

The following diagram illustrates the recruitment of SETDB1 via its TTD and the subsequent cascade of events leading to gene silencing.

Experimental Workflow for ChIP-qPCR

The following diagram outlines the major steps in a Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) experiment to study SETDB1 binding.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GENE SILENCING. Epigenetic silencing by the HUSH complex mediates position-effect variegation in human cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Setdb1 is required for germline development and silencing of H3K9me3-marked endogenous retroviruses in primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

Setdb1-ttd-IN-1: A Technical Guide to its Allosteric Activation of SETDB1 Methyltransferase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET domain bifurcated 1 (SETDB1) is a histone lysine methyltransferase critical in transcriptional regulation and implicated in various diseases, including cancer.[1][2][3] Unlike traditional enzyme inhibitors that target the catalytic site, Setdb1-ttd-IN-1, also known as (R,R)-59, represents a novel class of small molecule modulators. This compound selectively binds to the tandem tudor domain (TTD) of SETDB1 and, counterintuitively, functions as a positive allosteric modulator, enhancing the enzyme's methyltransferase activity.[4][5] This guide provides an in-depth analysis of this compound, summarizing its biochemical and cellular effects, detailing relevant experimental protocols, and illustrating its mechanism of action.

Introduction to SETDB1 and this compound

SETDB1 is a multi-domain protein responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), a hallmark of transcriptional repression. It also methylates non-histone proteins, such as Akt1 and p53, thereby regulating crucial cellular signaling pathways. Structurally, SETDB1 contains a catalytic SET domain and a triple tudor domain (3TD), which acts as a "reader" of histone modifications, specifically recognizing H3K9 methylation and H3K14 acetylation.

This compound is a potent and selective small molecule ligand that competitively binds to the tandem tudor domain (TTD) of SETDB1. Instead of inhibiting the protein, it allosterically enhances the catalytic activity of the distal SET domain, making it a valuable tool for probing the biological functions of SETDB1 and exploring novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Selectivity

| Target Domain | Compound | Assay Type | Kd (Binding Dissociation Constant) | Reference |

| SETDB1-TTD | This compound ((R,R)-59) | Isothermal Titration Calorimetry (ITC) | 88 nM | |

| 53BP1 | This compound ((R,R)-59) | Not Specified | 4.3 µM | |

| JMJD2A | This compound ((R,R)-59) | Not Specified | 86 µM | |

| Other Tudor Domains (14 of 16 tested) | This compound ((R,R)-59) | Not Specified | >100 µM |

Table 2: In Vitro and Cellular Activity

| Assay Description | Compound | Substrate | Effect | Potency (EC50) | Reference |

| In Vitro Methyltransferase Assay | This compound ((R,R)-59) | Akt1-K64 peptide | Increased SETDB1-FL activity by up to 50% | 19 µM | |

| Cellular Akt1 Activation (pT308) | This compound ((R,R)-59) | Endogenous Akt1 | Increased Akt1 phosphorylation | ~5 µM | |

| Cellular Target Engagement | This compound | SETDB1-TTD Protein | Dose-dependent stabilization (2.5-40 µM) | N/A | |

| Gene Expression Modulation | This compound | THP-1 cells | Significantly affected 72 genes (2.5-40 µM; 24h) | N/A |

Mechanism of Action: Allosteric Activation

This compound acts as a positive allosteric modulator. Binding of the compound to the TTD induces a conformational change that enhances the catalytic efficiency of the SET domain, primarily by increasing the catalytic turnover rate (kcat) rather than by altering the binding of the S-adenosyl methionine (SAM) cofactor. This mechanism requires the full-length SETDB1 protein, highlighting the intramolecular communication between the TTD and the SET domain.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro SETDB1 Methyltransferase Assay (Radiometric)

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate peptide.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris pH 8.0, 0.01% Triton X-100).

-

Enzyme and Compound Incubation: Incubate recombinant full-length SETDB1 (SETDB1-FL) with varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate Reaction: Add the biotinylated substrate peptide (e.g., Akt1-K64) and ³H-SAM to the enzyme-compound mixture to start the reaction.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 23°C).

-

Quench Reaction: Stop the reaction by adding an acid (e.g., 5% formic acid).

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter. The signal is proportional to the enzyme activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Cell Treatment: Treat intact cells (e.g., HEK293T) with various concentrations of this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

-

Separation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.

-

Analysis: Analyze the amount of soluble SETDB1-TTD protein remaining at each temperature using Western blotting or other protein detection methods.

-

Result Interpretation: A shift to a higher melting temperature in the compound-treated samples compared to the control indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the binding affinity and kinetics between the compound and the target protein domain.

-

Chip Preparation: Immobilize biotinylated SETDB1-TTD onto a streptavidin-coated sensor chip.

-

Analyte Injection: Flow varying concentrations of this compound over the chip surface.

-

Measurement: Monitor the change in the refractive index near the sensor surface in real-time. This change, measured in response units (RU), is proportional to the mass of the analyte binding to the immobilized ligand.

-

Data Analysis: Analyze the association and dissociation curves to calculate kinetic parameters (kon, koff) and the dissociation constant (Kd).

Conclusion and Future Directions

This compound is a unique chemical probe that activates, rather than inhibits, the SETDB1 methyltransferase. Its ability to allosterically enhance the methylation of specific substrates like Akt1 provides a powerful tool for dissecting the complex biology of SETDB1. For drug development professionals, this compound exemplifies the potential of targeting non-catalytic domains to achieve nuanced modulation of enzyme activity. Future research should focus on elucidating the full range of substrates whose methylation is affected by this compound and exploring the therapeutic implications of SETDB1 activation in different disease contexts. The development of activators and inhibitors targeting the same protein underscores the growing sophistication of epigenetic drug discovery.

References

- 1. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone methyltransferase SETDB1 promotes cells proliferation and migration by interacting withTiam1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Function of SETDB1 with Setdb1-ttd-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain bifurcated 1 (SETDB1), a histone lysine methyltransferase, is a key epigenetic regulator involved in diverse cellular processes, including gene silencing, cell cycle control, and differentiation.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][3][4] This technical guide provides an in-depth overview of Setdb1-ttd-IN-1, a valuable chemical tool for elucidating the multifaceted functions of SETDB1. This compound, also known as (R,R)-59, is a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1. Unexpectedly, it acts as a positive modulator, increasing the methyltransferase activity of SETDB1. This guide details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its impact on critical signaling pathways.

Mechanism of Action

This compound functions as a selective, endogenous binder-competitive ligand of the SETDB1 tandem tudor domain (TTD). While initially anticipated to be an inhibitor, studies have revealed that it allosterically enhances the methyltransferase activity of SETDB1. This potentiation is thought to occur through binding to the TTD, which in turn influences the catalytic SET domain, leading to increased methylation of SETDB1 substrates, including non-histone proteins like Akt1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, enzymatic activity modulation, and cellular effects.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | |

| IC50 (TTD Binding) | 1.7 ± 0.47 μM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | |

| KD (TTD Binding) | 4.8 ± 1.6 μM | Surface Plasmon Resonance (SPR) |

| Parameter | Concentration | Effect | Assay/Cell Line | Reference |

| EC50 (Methyltransferase Activation) | 19 μM | Increased SETDB1 methyltransferase activity in vitro | In vitro methyltransferase assay | |

| EC50 (Cellular Activity) | ~5 μM | Increased Akt1 methylation in cells | Cellular assays | |

| Cellular Concentration Range | 2.5 - 40 μM | Stabilization of SETDB1-TTD protein | HEK293T cells | |

| Cellular Concentration Range | 2.5 - 40 μM (24h) | Significant effect on the expression of 72 genes | THP-1 cells |

| Target | Binding Affinity (Kd) | Selectivity | Reference |

| 53BP1 | 4.3 μM | Some activity | |

| JMJD2A | 86 μM | Some activity | |

| Other Tudor Domains (14 tested) | >100 μM | No significant activity |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro SETDB1 Methyltransferase Assay

This assay quantifies the methyltransferase activity of SETDB1 in the presence of this compound.

Materials:

-

Recombinant full-length SETDB1 protein

-

Biotinylated Akt1-K64 (aa 59-80) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound (and vehicle control, e.g., DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)

-

Biotin-binding membrane plates (e.g., SAM²® Biotin Capture Plate)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant SETDB1, the Akt1 peptide substrate, and varying concentrations of this compound or vehicle control in the assay buffer.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a suitable stop solution (e.g., cold SAM).

-

Transfer the reaction mixture to a biotin-binding plate to capture the biotinylated peptide substrate.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the EC50 value for the increase in methylation by plotting the data in a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SETDB1 in a cellular context.

Materials:

-

HEK293T cells transfected with a tagged version of SETDB1-TTD (e.g., Flag-SETDB1-TTD)

-

This compound (and vehicle control)

-

Cell lysis buffer

-

Antibodies against the tag (e.g., anti-Flag)

-

Western blotting reagents and equipment

Procedure:

-

Treat transfected HEK293T cells with this compound or vehicle for a specified time (e.g., 6 hours).

-

Harvest and resuspend the cells in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes) and then cool.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble tagged SETDB1-TTD at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled peptide from the SETDB1-TTD by this compound.

Materials:

-

His-tagged SETDB1-TTD

-

Biotinylated H3K9me2K14Ac peptide

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (acceptor)

-

This compound

-

Assay buffer (e.g., 1x PBS, 0.005% Tween 20, 2 mM DTT)

Procedure:

-

In a 384-well plate, combine His-tagged SETDB1-TTD, biotinylated H3K9me2K14Ac peptide, and serial dilutions of this compound.

-

Add the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate the plate in the dark to allow for binding equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader.

-

A decrease in the FRET signal with increasing concentrations of this compound indicates displacement of the peptide and allows for the calculation of an IC50 value.

Surface Plasmon Resonance (SPR)

SPR is employed to determine the binding kinetics and affinity (KD) of this compound to the SETDB1-TTD.

Materials:

-

Biotinylated SETDB1-TTD

-

Streptavidin-coated sensor chip

-

This compound

-

Running buffer (e.g., 20 mM Tris/HCl pH 7.0, 150 mM NaCl, 0.005% Tween 20, 1% DMSO)

-

SPR instrument

Procedure:

-

Immobilize the biotinylated SETDB1-TTD onto the streptavidin-coated sensor chip.

-

Inject a series of concentrations of this compound in the running buffer over the chip surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Signaling Pathways and Visualizations

SETDB1 plays a significant role in key oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms by which SETDB1, and by extension its activator this compound, influences these pathways.

SETDB1-Mediated Akt Activation Pathway

SETDB1 directly methylates Akt1 at lysine 64 (K64), a crucial step for its subsequent activation. This methylation event serves as a docking site for JMJD2A, which in turn recruits E3 ligases (TRAF6 and Skp2-SCF) leading to K63-linked ubiquitination and full activation of Akt.

Caption: SETDB1-mediated activation of the Akt signaling pathway.

SETDB1's Role in the Wnt/β-catenin Signaling Pathway

SETDB1 positively regulates the Wnt/β-catenin pathway. This leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

Caption: SETDB1's positive regulation of the Wnt/β-catenin pathway.

Experimental Workflow for Investigating SETDB1 Function

This diagram outlines a logical workflow for utilizing this compound to investigate the function of SETDB1.

Caption: Workflow for studying SETDB1 using this compound.

Conclusion

This compound is a unique and powerful chemical probe for the functional investigation of SETDB1. Its ability to selectively bind to the TTD and allosterically activate the enzyme's methyltransferase activity provides a valuable tool to probe the consequences of enhanced SETDB1 function in various biological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to unravel the complex roles of SETDB1 in health and disease, and to explore its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

Setdb1-ttd-IN-1: A Technical Guide to its Role in Gene Expression Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Setdb1-ttd-IN-1, a potent and selective small molecule ligand for the tandem tudor domain (TTD) of SET domain bifurcated 1 (SETDB1). Contrary to initial expectations for a TTD binder, this compound has been identified as a positive modulator of SETDB1's methyltransferase activity. This document details the mechanism of action of this compound, its impact on gene expression, and its potential as a chemical probe to investigate the biological functions of SETDB1. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the SETDB1 pathway.

Introduction to SETDB1

SET domain bifurcated 1 (SETDB1) is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the di- and trimethylation of histone H3 at lysine 9 (H3K9me2/3).[1][2] This modification is a hallmark of transcriptionally silent chromatin, and SETDB1 is therefore critical for the repression of gene expression, including the silencing of tumor suppressor genes and endogenous retroviral elements.[2][3] SETDB1's structure includes a catalytic SET domain and a tandem tudor domain (TTD), which recognizes specific histone modifications and is implicated in the recruitment of the enzyme to chromatin.[4] Given its role in gene silencing, the dysregulation of SETDB1 has been linked to various cancers, making it an attractive target for therapeutic intervention.

This compound: A Unique Modulator of SETDB1 Activity

This compound is a selective and potent ligand that binds to the tandem tudor domain of SETDB1. Unexpectedly, this binding event leads to an increase in the methyltransferase activity of SETDB1. This positions this compound as a valuable tool for studying the allosteric regulation of SETDB1 and for probing the downstream consequences of enhanced SETDB1 activity in various cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with SETDB1.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Assay | Parameter | Value | Reference |

| SETDB1-TTD | Isothermal Titration Calorimetry (ITC) | K_d_ | 88 nM | |

| 53BP1 | Not Specified | K_d_ | 4.3 µM | |

| JMJD2A | Not Specified | K_d_ | 86 µM | |

| 14 other Tudor Domains | Not Specified | K_d_ | >100 µM |

Table 2: Cellular Effects of this compound

| Cell Line | Treatment Conditions | Effect | Quantitative Measure | Reference |

| HEK293T | 2.5-40 µM | Stabilization of SETDB1-TTD protein | Dose-dependent | |

| THP-1 (human acute monocytic leukemia) | 2.5-40 µM for 24 hours | Altered gene expression | 72 genes significantly affected |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Methyltransferase Assay

This assay is used to measure the enzymatic activity of SETDB1 and the modulatory effect of this compound.

Materials:

-

Recombinant full-length SETDB1 protein

-

Biotinylated Akt1 peptide (as substrate)

-

S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor

-

Tritiated SAM ([³H]-SAM) for radiometric detection

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant SETDB1, and the biotinylated Akt1 peptide.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding a mixture of unlabeled SAM and [³H]-SAM.

-

Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, unlabeled SAM.

-

Add streptavidin-coated SPA beads to the reaction wells. The biotinylated and now radiolabeled peptide will bind to the beads.

-

Incubate to allow for binding of the peptide to the beads.

-

Measure the radioactivity using a microplate scintillation counter. Increased counts correspond to higher methyltransferase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to SETDB1 in a cellular environment.

Materials:

-

HEK293T cells transfected with Flag-tagged SETDB1-TTD

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heating cell suspensions (e.g., PCR thermocycler)

-

Western blotting apparatus and reagents

-

Anti-Flag antibody

Procedure:

-

Culture HEK293T cells expressing Flag-SETDB1-TTD.

-

Treat the cells with either this compound (e.g., at various concentrations) or DMSO for a specified duration (e.g., 6 hours).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Flag antibody to detect the amount of soluble Flag-SETDB1-TTD at each temperature.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Mechanism of this compound action on SETDB1 and its downstream targets.

Caption: Workflow for the in vitro methyltransferase assay.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a novel chemical tool for the study of SETDB1 biology. Its unique mechanism of action as a positive modulator of methyltransferase activity provides a means to explore the consequences of SETDB1 hyperactivation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to utilize this compound in their studies of gene expression, cancer biology, and the development of novel epigenetic therapies. Further investigation into the precise allosteric mechanism and the full spectrum of genes regulated by enhanced SETDB1 activity will be critical for realizing the full potential of targeting this pathway.

References

- 1. Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Activity and Function of the SETDB1 Protein Methyltransferase [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Setdb1-ttd-IN-1: A Chemical Probe for the SETDB1 Tandem Tudor Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SET domain bifurcated 1 (SETDB1) is a histone lysine methyltransferase critical in gene silencing and implicated in various cancers through the methylation of both histone and non-histone substrates. The development of chemical probes to elucidate its function is of significant interest. This document provides a comprehensive technical guide on Setdb1-ttd-IN-1, a potent and selective chemical probe for the tandem tudor domain (TTD) of SETDB1. Uniquely, this compound acts as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1. This guide details its biochemical and cellular characteristics, provides experimental protocols for its characterization, and visualizes relevant pathways and workflows.

Introduction

SETDB1 is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 9 (H3K9), a mark associated with transcriptional repression.[1] Beyond its role in chromatin modification, SETDB1 also methylates non-histone proteins such as p53 and Akt, thereby influencing crucial cellular signaling pathways involved in cancer progression, including the WNT, p53, and Akt pathways.[2][3][4][5] The tandem tudor domain (TTD) of SETDB1 is a reader domain that recognizes specific histone modifications, contributing to the recruitment and activity of the enzyme.

This compound has emerged as a valuable tool for studying the biological functions of the SETDB1-TTD. It is a potent, selective, and cell-active ligand that competitively binds to the SETDB1-TTD. Contrary to typical inhibitors, it enhances the methyltransferase activity of SETDB1, providing a unique modality to probe the consequences of increased SETDB1 function.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity and Binding Affinity

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | |

| Mechanism of Action | Endogenous binder competitive ligand; Positive allosteric modulator | Biochemical Assays |

Table 2: Selectivity Profile

| Target | Binding Affinity (Kd) | Comments | Reference |

| SETDB1-TTD | 88 nM | Primary Target | |

| 53BP1 | 4.3 µM | Off-target | |

| JMJD2A | 86 µM | Off-target | |

| Other Tudor Domains (14 tested) | >100 µM | Highly selective over other tudor domains |

Table 3: Cellular Activity

| Effect | Cell Line | Concentration Range | Assay Type | Reference |

| Stabilization of SETDB1-TTD protein | HEK293T | 2.5 - 40 µM | Cellular Thermal Shift Assay (CETSA) | |

| Significant gene expression changes (72 genes) | THP-1 | 2.5 - 40 µM | Gene Expression Profiling | |

| Increased Akt1 T308 phosphorylation | - | Dose-dependent | Western Blot | |

| Stimulated cell proliferation | - | Dose-dependent | Cell Proliferation Assay |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd) of this compound to the SETDB1-TTD.

Materials:

-

Purified recombinant SETDB1-TTD protein

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Dialysis tubing or desalting columns

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified SETDB1-TTD protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the same ITC buffer. The final DMSO concentration should be kept below 1% and matched in both protein and ligand solutions.

-

Determine the accurate concentrations of the protein and the ligand.

-

-

ITC Experiment Setup:

-

Load the SETDB1-TTD protein into the sample cell of the ITC instrument at a concentration of approximately 10-20 µM.

-

Load this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

-

Set the experimental temperature to 25°C.

-

-

Titration:

-

Perform an initial injection of 0.5 µL, followed by a series of 2-3 µL injections of the this compound solution into the protein-containing cell at 150-second intervals.

-

A total of 20-30 injections are typically performed.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a single-site binding model using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

SETDB1 Methyltransferase Activity Assay (TR-FRET)

Objective: To assess the effect of this compound on the methyltransferase activity of SETDB1.

Materials:

-

Recombinant full-length SETDB1 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., Biotin-H3K9)

-

S-adenosyl-L-methionine (SAM)

-

Anti-methylated H3K9 antibody conjugated to a fluorophore (e.g., Europium cryptate)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

384-well low-volume microplates

Protocol:

-

Reagent Preparation:

-

Prepare a solution of SETDB1 enzyme in assay buffer.

-

Prepare a solution of the biotinylated H3 peptide and SAM in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

-

-

Reaction:

-

Add 5 µL of the this compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of the SETDB1 enzyme solution to each well.

-

Initiate the methyltransferase reaction by adding 10 µL of the H3 peptide/SAM mixture.

-

Incubate the plate at 30°C for 1-2 hours.

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing the Europium-conjugated antibody and Streptavidin-XL665.

-

Incubate at room temperature for 1 hour to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and reading emissions at ~620 nm (Europium) and ~665 nm (XL665).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the concentration of this compound to determine its effect on enzyme activity. An increase in the TR-FRET signal indicates an increase in methyltransferase activity.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with SETDB1 in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Cell lysis buffer

-

Equipment for SDS-PAGE and Western blotting

-

Anti-SETDB1 antibody

-

PCR thermocycler

Protocol:

-

Cell Treatment:

-

Culture HEK293T cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 2.5, 10, 40 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each supernatant.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-SETDB1 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities for SETDB1 at each temperature for the different treatment conditions.

-

Plot the percentage of soluble SETDB1 relative to the non-heated control against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

-

Visualization of Pathways and Workflows

Signaling Pathways Involving SETDB1

SETDB1 is involved in several key signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the role of SETDB1 in the Akt, p53, and WNT signaling pathways.

References

- 1. researchgate.net [researchgate.net]